molecular formula C26H47NO11 B8115153 TCO-PEG7-acid

TCO-PEG7-acid

Cat. No.: B8115153
M. Wt: 549.7 g/mol
InChI Key: KDUCHIUYEFVONZ-OWOJBTEDSA-N
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Description

Contextualization of Bioorthogonal Chemistry in Chemical Biology

Bioorthogonal chemistry refers to a class of chemical reactions that can take place inside living organisms without interfering with or being affected by the complex native biochemical processes. nih.govhilarispublisher.com These reactions are characterized by their high selectivity, rapid kinetics, and biocompatibility, requiring non-toxic components that function in physiological media. nih.govresearchgate.net The core principle of bioorthogonal chemistry is the use of abiotic functional groups that are mutually reactive but remain inert to the vast array of functional groups found in biological systems, such as amines, thiols, and hydroxyls. nih.gov

This field has become an indispensable tool in chemical biology, enabling scientists to study biomolecules like proteins, glycans, and lipids in their natural settings rather than in isolation. nih.govhilarispublisher.com By tagging biomolecules with a bioorthogonal "handle," researchers can track their dynamics, visualize cellular processes, and construct targeted therapeutic agents. hilarispublisher.compcbiochemres.com This approach overcomes the limitations of traditional genetic tagging methods, offering a way to chemically modify and observe a wide range of biological molecules with high precision. hilarispublisher.comescholarship.org

Overview of Trans-Cyclooctene (B1233481) (TCO) Derivatives in Bioorthogonal Ligation

At the forefront of bioorthogonal reactions is the ligation between trans-cyclooctene (TCO) and tetrazine derivatives. tcichemicals.commdpi.com TCO is a highly strained, cyclic alkene that possesses remarkable reactivity due to the significant internal strain on its double bond. tcichemicals.comnih.gov This inherent strain allows it to undergo an extremely rapid and selective reaction with tetrazines, a type of reaction known as the Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) reaction. tcichemicals.comtcichemicals.com

The TCO-tetrazine ligation is a form of "click chemistry" that is notable for several features that make it ideal for bioorthogonal applications:

Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹. researchgate.net

Selectivity: The reaction is highly specific between the TCO and tetrazine moieties, with minimal cross-reactivity with biological molecules. tcichemicals.comtcichemicals.com

Biocompatibility: It proceeds under physiological conditions without the need for a metal catalyst, which can be toxic to cells. tcichemicals.comtcichemicals.com

These characteristics have led to the widespread use of TCO derivatives in applications ranging from cellular imaging and protein labeling to the development of pretargeted therapies and "click-to-release" drug delivery systems. tcichemicals.comnih.govresearchgate.net The ongoing challenge in the field is to develop TCO derivatives that strike an optimal balance between high reactivity and stability in biological environments. nih.gov

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Strategies

Polyethylene glycol (PEG) linkers are essential tools in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. axispharm.combroadpharm.com These linkers are chains of repeating ethylene (B1197577) glycol units that are chemically functionalized to connect different molecular entities. broadpharm.com The incorporation of a PEG spacer into a bioconjugate offers several significant advantages:

Improved Solubility: PEG is highly hydrophilic, and its inclusion can significantly increase the solubility of hydrophobic molecules in aqueous solutions, which is crucial for biological applications. axispharm.combiochempeg.com

Enhanced Stability: The PEG chain can act as a protective barrier, shielding the attached molecule from enzymatic degradation. axispharm.com

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can mask a molecule from the host's immune system, reducing immune responses and prolonging its circulation time in the body. axispharm.com

PEG linkers can be monodispersed, having a precise and single molecular weight, or polydispersed, with an average molecular weight. broadpharm.combiochempeg.com Monodispersed linkers, such as the heptaethylene glycol (PEG7) chain in TCO-PEG7-acid, are critical for creating well-defined bioconjugates where batch-to-batch consistency is essential.

Significance of TCO-PEG-acid in Advanced Research Constructs

The compound this compound is a heterobifunctional linker that synergistically combines the key features of its three components, making it a highly significant tool for creating advanced research constructs.

ComponentFunctionSignificance in the Compound
Trans-Cyclooctene (TCO) Bioorthogonal reactive groupEnables rapid, specific, and catalyst-free ligation to tetrazine-modified molecules. tcichemicals.comtcichemicals.com
PEG7 Linker Hydrophilic spacerImproves aqueous solubility, enhances stability, reduces aggregation, and provides optimal spatial separation between the conjugated molecules. axispharm.comacs.org
Carboxylic Acid (-acid) Functional handle for conjugationAllows for stable covalent attachment to primary amine groups on biomolecules (e.g., proteins, antibodies) via standard amide bond formation chemistry. broadpharm.com

The specific structure of this compound makes it an ideal reagent for a two-step bioconjugation strategy. First, the carboxylic acid group is used to attach the TCO moiety to a molecule of interest, such as an antibody or a nanoparticle. The discrete PEG7 linker ensures the resulting conjugate is soluble and that the TCO group remains exposed and accessible for reaction. acs.org In the second step, this TCO-tagged molecule can be precisely targeted by a tetrazine-labeled probe, imaging agent, or therapeutic drug inside a living system. This modularity is crucial in fields like targeted drug delivery and pretargeted radioimmunotherapy, where separating the targeting and payload delivery steps can lead to improved efficacy and reduced side effects. nih.gov

Table of Properties: this compound

PropertyValue
Molecular Formula C₂₆H₄₇NO₁₁
Molecular Weight 549.66 g/mol
Purity >96%
Appearance Colorless oil or solid
Solubility Soluble in DMSO, DMF, DCM

Data sourced from broadpharm.comconju-probe.comprecisepeg.com

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H47NO11/c28-25(29)8-10-31-12-14-33-16-18-35-20-22-37-23-21-36-19-17-34-15-13-32-11-9-27-26(30)38-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23H2,(H,27,30)(H,28,29)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUCHIUYEFVONZ-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H47NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Tco Peg Acid

Strategies for the Synthesis of TCO-PEG-acid and Related Conjugates

The synthesis of TCO-PEG-acid and its conjugates involves multi-step chemical processes that combine the TCO ring system, a PEG linker of a specific length, and a terminal functional group.

The synthesis of TCO linkers often begins with the generation of the strained trans-cyclooctene (B1233481) ring. A common method to produce TCO derivatives is through the photoisomerization of the more stable cis-cyclooctene (CCO) precursor. nih.gov Once a functionalized TCO, such as TCO-OH, is obtained, it can be further derivatized. nih.govbroadpharm.com

A prevalent strategy for creating TCO-PEG linkers involves the reaction of an activated TCO derivative, like a TCO-N-hydroxysuccinimide (NHS) ester, with an amine-terminated PEG chain (H₂N-PEG-X, where X is another functional group). nih.govnih.gov For instance, the NHS ester of TCO can react with the amine group of DSPE-PEG-amine to form TCO-PEG-lipid conjugates. nih.gov Similarly, reacting a heterobifunctional linker like TCO-PEG4-NHS with lysine (B10760008) residues on a protein surface yields a TCO-functionalized protein. researchgate.net This approach is modular, allowing for the connection of the TCO moiety to a pre-formed PEG linker.

Another pathway involves starting with a PEG linker that already contains a reactive group for TCO attachment. For example, a heterobifunctional DBCO-PEG-TCO linker can be synthesized starting from a carboxylic acid-PEG-amine. nih.gov This highlights the versatility in assembling the final TCO-PEG construct. These linkers are crucial in click chemistry applications, where the TCO group reacts specifically with a tetrazine partner. broadpharm.commedchemexpress.commedchemexpress.com

The terminal carboxylic acid in TCO-PEG-acid provides a key functional handle for subsequent conjugation reactions, typically with primary amines to form stable amide bonds. broadpharm.commedchemexpress.comadcreviews.com The introduction of this acidic group can be achieved through several synthetic routes.

One common method is to use a starting material that already possesses the carboxylic acid group, which is protected during the initial reaction steps and later deprotected. For example, a PEG linker with a terminal amine at one end and a protected carboxylic acid (e.g., a t-butyl ester) at the other can be reacted with a TCO-NHS ester. nih.gov Subsequent deprotection of the ester group, often using an acid like trifluoroacetic acid (TFA), reveals the desired terminal carboxylic acid. nih.gov

Alternatively, a bifunctional PEG linker containing both an amine and a carboxylic acid (amino-PEG-acid) can be directly coupled with an activated TCO species. nih.govresearchgate.net For instance, HYNIC-PEG₄-TCP-1 was prepared by first reacting an N-hydroxysuccinimide ester of HYNIC with amino-dPEG4-acid, followed by coupling to the TCP-1 peptide. nih.gov TCO-PEG-acid itself is a reagent where the carboxylic acid is available to react with primary amines in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). broadpharm.commedchemexpress.com This functionality allows for the covalent attachment of the TCO-PEG linker to proteins, peptides, or other molecules bearing amine groups. adcreviews.com

A significant advantage of TCO-PEG linkers is the ability to customize both the length of the PEG chain and the nature of the terminal functional groups. creative-biogene.comprecisepeg.com This tunability is critical for optimizing the properties of the final conjugate, such as its solubility, stability, and steric accessibility. broadpharm.comdovepress.com

PEG Linker Length: Commercially available TCO-PEG-acid reagents come with varying, well-defined (monodisperse) numbers of PEG units, such as PEG2, PEG3, PEG8, and PEG24. broadpharm.combroadpharm.commedchemexpress.commedchemexpress.com The length of the PEG linker can influence the pharmacokinetic properties of a bioconjugate and the efficiency of the bioorthogonal reaction by providing sufficient distance between the conjugated molecule and the reactive TCO group. broadpharm.comdovepress.com Longer PEG chains generally lead to increased hydrophilicity. broadpharm.comcreative-biogene.com

Terminal Functionalities: While this article focuses on the carboxylic acid terminus, the synthetic strategies allow for the incorporation of a wide range of other functional groups. By selecting the appropriate bifunctional PEG linker, TCO-PEG conjugates can be synthesized with terminal groups such as NHS esters, amines, alcohols, maleimides, and biotin (B1667282). broadpharm.combroadpharm.comaxispharm.com This versatility allows researchers to tailor the linker to the specific conjugation chemistry required for their application. creative-biogene.com

The following table summarizes various TCO-PEG linkers with different functionalities and PEG lengths, illustrating the modularity of these systems.

Linker TypeTerminal Functional GroupPEG Units (n)Key ApplicationReference
TCO-PEGn-acidCarboxylic Acid2, 3, 4, 8, 24Amide bond formation with amines broadpharm.combroadpharm.commedchemexpress.commedchemexpress.com
TCO-PEGn-NHS esterN-Hydroxysuccinimide ester4, 12Reaction with primary amines researchgate.netiris-biotech.de
TCO-PEGn-AmineAmineVariesNucleophilic addition, amide bond formation broadpharm.comaxispharm.com
TCO-PEGn-OHHydroxyl3, 4Further derivatization broadpharm.com
TCO-PEGn-MaleimideMaleimide3Reaction with thiols iris-biotech.de
TCO-PEGn-TCOtrans-Cyclooctene12, 5000 DaDimerization, crosslinking medchemexpress.comprecisepeg.com

This table is illustrative and not exhaustive of all possible combinations.

Purification and Analytical Research Techniques for TCO-PEG-acid Synthetic Products

The heterogeneity of PEGylation products and the complexity of the resulting conjugates necessitate robust purification and analytical methods to ensure the quality and characterization of TCO-PEG-acid and its derivatives. frontiersin.org

Purification Techniques: Following synthesis, purification is essential to remove unreacted starting materials, reagents, and side products. The most common purification technique is High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. researchgate.netnih.gov For larger bioconjugates or liposomal formulations, Size Exclusion Chromatography (SEC) is employed to separate components based on their size. nih.gov In some syntheses, silica column chromatography is used to purify intermediate products. nih.gov

Analytical Research Techniques: A combination of analytical techniques is often required for a comprehensive characterization of TCO-PEGylated products. frontiersin.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for separating the final product from reactants. frontiersin.orgresearchgate.net

Mass Spectrometry (MS): MS is critical for confirming the molecular weight of the synthesized compound. frontiersin.orgMatrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to determine the average molecular weight and the degree of PEGylation on proteins and other large biomolecules. researchgate.netfrontiersin.orgescholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the synthesized linkers and their intermediates. intertek.com It provides detailed information about the connectivity of atoms within the molecule.

Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Cryo-Transmission Electron Microscopy (Cryo-TEM): These techniques are specifically used for characterizing larger assemblies, such as TCO-PEGylated liposomes or nanoparticles. They provide information on hydrodynamic size, particle concentration, and morphology. nih.gov

The following table summarizes the key analytical techniques used in the study of TCO-PEG-acid and its conjugates.

Analytical TechniqueInformation ProvidedApplication ContextReference
HPLCPurity, separation of componentsGeneral purity assessment, quantification frontiersin.orgresearchgate.net
Mass Spectrometry (MS)Molecular weight, degree of PEGylationConfirmation of product identity researchgate.netfrontiersin.orgescholarship.org
NMR SpectroscopyChemical structure elucidationStructural confirmation of synthetic products intertek.com
DLS/NTA/Cryo-TEMSize, concentration, morphologyCharacterization of nanoparticle conjugates nih.gov

These purification and analytical methods are crucial for ensuring that the TCO-PEG-acid products are well-defined and suitable for their intended bioorthogonal applications.

Mechanistic Insights into Tco Peg Acid Bioorthogonal Reactivity

Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with TCO-PEG-acid

The IEDDA reaction is a cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO). rsc.orgwikipedia.org This is in contrast to the normal Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. rsc.org The unique electronic arrangement of the IEDDA reaction allows for extremely fast reaction rates, making it ideal for applications where low concentrations of reactants are used. rsc.orgtandfonline.com

The IEDDA reaction between TCO and a tetrazine proceeds through a [4+2] cycloaddition to form a highly strained bicyclic intermediate. rsc.org This intermediate then rapidly undergoes a retro-Diels-Alder reaction, eliminating nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product. conju-probe.combroadpharm.com The expulsion of N₂ is a key driving force for the reaction's irreversibility and rapid kinetics. tandfonline.com

Computational studies, such as density functional theory (DFT) calculations, have been instrumental in analyzing the transition state of this reaction. nih.gov These analyses reveal that the cycloaddition step is typically the rate-determining step. nih.gov Distortion/interaction analysis, a method that dissects the activation energy into the energy required to distort the reactants into their transition-state geometries (distortion energy) and the energy released when these distorted fragments interact (interaction energy), has provided deeper insights. rsc.orgacs.org For instance, studies have shown that tetrazines with substituents that reduce the distortion energy can lead to significantly faster reaction rates. acs.orgchemrxiv.org The transition state geometries can be slightly asynchronous, meaning the two new sigma bonds are not formed to the same extent at the transition state. acs.orgchemrxiv.org

The high reactivity of TCO in IEDDA reactions is largely attributed to its significant ring strain. rsc.org The trans-configuration of the double bond within the eight-membered ring is sterically demanding, and this strain is relieved upon cycloaddition. rsc.org This inherent reactivity makes TCO and its derivatives highly potent dienophiles for IEDDA reactions. rsc.org In fact, TCO is orders of magnitude more reactive than its cis-isomer in these reactions. rsc.orgnih.gov

The electronic properties of the TCO also play a role. While the primary driver is strain, the HOMO (Highest Occupied Molecular Orbital) energy of the TCO influences the reaction rate. A higher HOMO energy generally leads to a smaller HOMO-LUMO gap between the dienophile and the diene, resulting in faster kinetics according to frontier molecular orbital (FMO) theory. rsc.orgrsc.org

The reactivity of the IEDDA reaction can be finely tuned by modifying the electronic properties of the tetrazine partner. rsc.org Electron-withdrawing substituents on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, which decreases the HOMO-LUMO energy gap with the TCO and accelerates the reaction. rsc.orgrsc.orgsemanticscholar.org Conversely, electron-donating groups increase the LUMO energy and slow down the reaction. rsc.orgacs.org

This principle allows for the rational design of tetrazines with a wide range of reactivities. For example, highly reactive tetrazines, often bearing pyridyl substituents, are used for time-sensitive applications. acs.org However, there can be a trade-off between reactivity and stability, as highly electron-deficient tetrazines can be more susceptible to degradation. acs.org Computational studies have been employed to predict the reactivity of new tetrazine derivatives, sometimes revealing unexpected reactivity patterns that can be explained by factors like secondary orbital interactions or reduced distortion energies. rsc.org The ability to modulate tetrazine reactivity is crucial for optimizing IEDDA reactions for specific biological contexts. uzh.ch

Reaction Kinetics and Optimization of TCO-PEG-acid Bioconjugation

The practical application of TCO-PEG7-acid in bioconjugation relies on a thorough understanding of its reaction kinetics and how to optimize them. This includes determining rate constants and understanding the influence of the local chemical environment.

The kinetics of the TCO-tetrazine ligation are typically described by second-order rate laws. The second-order rate constant (k₂) is a critical parameter for comparing the efficiency of different reaction pairs. These rate constants are often determined in aqueous media to mimic physiological conditions. conju-probe.combroadpharm.com

Stopped-flow spectrophotometry is a common technique used to measure these fast reaction rates. rsc.org By monitoring the disappearance of the tetrazine's characteristic absorbance over time at a constant excess concentration of the TCO derivative, pseudo-first-order kinetics can be observed. The second-order rate constant is then calculated from the observed rate constant. rsc.org Rate constants for TCO-tetrazine reactions can be exceptionally high, with some pairs reaching values on the order of 10³ to 10⁶ M⁻¹s⁻¹. rsc.orgfrontiersin.orgtandfonline.com

Table 1: Second-Order Rate Constants of Selected TCO-Tetrazine Reactions

TCO Derivative Tetrazine Derivative Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent Reference
TCO-PEG4 Methyl-substituted Tetrazine 990 DPBS acs.orgnih.gov
TCO-PEG4 2-Pyridyl-substituted Tetrazine 5120 DPBS acs.orgnih.gov
TCO-PEG4 4-Pyridyl-substituted Tetrazine 2740 DPBS nih.gov
TCO Dipyridyl-tetrazine 57.70 Not Specified mdpi.com
TCO Dimethyl-tetrazine 0.54 Not Specified mdpi.com
TCO Py2Tz ~2.03 x 10³ Not Specified rsc.org
TCO-PEG4 Vinyl ether-Tz MeEVE 2750 DPBS nih.gov
TCO-PEG4 bis-vinyl ether-Tz DHP2 6450 DPBS nih.gov

The polyethylene (B3416737) glycol (PEG) linker in this compound serves several important functions beyond simply connecting the TCO moiety to the carboxylic acid. The PEG chain enhances the water solubility of the often-hydrophobic TCO group, which is crucial for reactions in aqueous biological environments. interchim.framericanpharmaceuticalreview.com

Strategies for Enhancing Reaction Speed and Biocompatibility

Several strategies have been developed to further enhance the reaction speed and improve the biocompatibility of TCO-based reagents for in vivo applications.

Modifying the TCO Structure: Increasing the ring strain of the TCO can further elevate its HOMO energy, leading to faster reaction rates. mdpi.com For instance, conformationally-strained dioxolane-fused TCO (d-TCO) derivatives exhibit excellent reactivity. nih.gov Additionally, the stereochemistry of substituents on the TCO ring can influence reactivity; axial isomers of 5-hydroxy-TCO have been found to be more reactive than their equatorial counterparts. nih.gov

Modifying the Tetrazine Structure: The reactivity of the tetrazine can be increased by attaching electron-withdrawing groups, which lowers the energy of its LUMO. mdpi.com Conversely, smaller substituents on the tetrazine ring generally lead to higher reactivity due to reduced steric hindrance. mdpi.com For example, hydrogen-substituted tetrazines are significantly more reactive than those with methyl or phenyl substituents. mdpi.comiris-biotech.de

Optimizing Reaction Conditions: While the TCO-tetrazine ligation is catalyst-free, the reaction can be influenced by the surrounding environment. broadpharm.comtcichemicals.com It proceeds efficiently under mild, biocompatible conditions, typically in aqueous buffers at physiological pH and temperature. conju-probe.com

StrategyEffect on Reaction ComponentImpact on Reaction SpeedReference
Increased TCO Ring StrainRaises TCO HOMO energyIncreases mdpi.com
Electron-Withdrawing Groups on TetrazineLowers Tetrazine LUMO energyIncreases mdpi.com
Smaller Substituents on TetrazineReduces steric hindranceIncreases mdpi.com
Hydrophilic PEG LinkerImproves solubility and prevents TCO buryingMaintains/Improves nih.gov
Axial vs. Equatorial TCO SubstituentsFavorable stereochemistryIncreases (for axial) nih.gov

Understanding Cycloaddition Adduct Formation and Stability

The reaction between a TCO, such as the one in this compound, and a 1,2,4,5-tetrazine (B1199680) results in the formation of a stable dihydropyridazine adduct. conju-probe.com This occurs through an initial [4+2] cycloaddition to form a transient, highly strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas. researchgate.net The resulting covalent bond is highly stable under a wide range of physiological conditions. nih.gov

Tco Peg Acid in Bioconjugation and Chemical Biology Research

General Principles of Site-Specific Bioconjugation with TCO-PEG7-acid

Site-specific bioconjugation aims to attach a molecule of interest to a precise location on a biomolecule, thereby preserving its native structure and function. This compound facilitates a two-step strategy for achieving this: an initial conjugation to the biomolecule followed by a highly specific bioorthogonal "click" reaction.

The terminal carboxylic acid group of this compound is used to form stable amide bonds with primary amine groups present on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein. medchemexpress.combroadpharm.com This reaction does not proceed spontaneously; it requires the use of coupling reagents to "activate" the carboxylic acid. broadpharm.combroadpharm.com

A common method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS). EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to hydrolysis. The addition of NHS traps this intermediate, forming a more stable NHS ester. This amine-reactive ester then efficiently reacts with the primary amines on the biomolecule to form a robust amide linkage, covalently attaching the TCO-PEG7-moiety. interchim.frmedchemexpress.com This process allows for the stable, site-specific introduction of the TCO functional group onto a protein or peptide.

A key advantage of the TCO-tetrazine ligation is its orthogonality. In chemical biology, orthogonality refers to a chemical reaction that can occur in the presence of, and without interfering with, other distinct chemical reactions and the vast array of functional groups within a biological system. acs.org

The inverse-electron-demand Diels-Alder reaction between TCO and a tetrazine is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for a catalyst. tcichemicals.comnih.gov This reaction is orthogonal to many other bioorthogonal chemistries, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govpennmri.org This means a researcher can modify a single biomolecule with both an azide (B81097) and a TCO group. Subsequently, a cyclooctyne-bearing probe and a tetrazine-bearing probe can be introduced simultaneously, and each will react exclusively with its corresponding partner. acs.orgpennmri.org This mutual orthogonality enables multiplexed labeling and the construction of more complex biomolecular conjugates. acs.org

ReactionReactive PartnersKey Features
IEDDA trans-cyclooctene (B1233481) (TCO) + TetrazineUnparalleled kinetics; Catalyst-free; Highly selective. tcichemicals.cominterchim.fr
SPAAC Azide + Cyclooctyne (e.g., DBCO)Catalyst-free; Orthogonal to IEDDA; Stable triazole product. nih.govacs.org

Applications in Protein and Peptide Modification

The unique properties of this compound make it a versatile reagent for modifying proteins and peptides for a range of downstream applications, from fundamental biological studies to the creation of novel biomaterials.

This compound is instrumental in strategies for site-specific protein labeling, which is crucial for studying protein function, localization, and interactions in living systems. tcichemicals.comnih.gov The process typically involves two steps. First, a protein of interest is covalently modified with this compound via its carboxylic acid group reacting with an available amine. medchemexpress.com

Following this, a probe functionalized with a tetrazine can be introduced. This probe can be a fluorescent dye for imaging, a biotin (B1667282) tag for purification, or a radiotracer for positron emission tomography (PET) imaging. pennmri.orgnih.gov The extremely fast and specific "click" reaction between the TCO-tagged protein and the tetrazine-modified probe ensures efficient labeling even at the low concentrations found in cellular environments. broadpharm.compennmri.org This approach allows for the precise attachment of a functional label to a protein, minimizing the risk of disrupting its biological activity and enabling detailed functional analysis. nih.gov

The conjugation of polymers to proteins, particularly PEGylation, is a widely used strategy to enhance the therapeutic and material properties of proteins. This compound provides a method for creating precisely defined protein-polymer hybrids. mdpi.com By attaching the PEG-based linker at a specific site, researchers can avoid the heterogeneity that often results from random conjugation methods. pku.edu.cnnih.gov

These well-defined conjugates often exhibit improved characteristics, such as increased aqueous solubility, enhanced stability, and reduced immunogenicity. mdpi.compku.edu.cn The protein provides biological functionality while the polymer imparts its material properties. Such protein-polymer hybrids can be designed to self-assemble into larger, ordered structures, including nanomaterials and hydrogels, which have applications in tissue engineering and drug delivery. mdpi.comnih.gov

A primary goal of bioconjugation is to modify a biomolecule without compromising its structural integrity and biological function. Several features of this compound contribute to this goal.

Site-Specific Conjugation : By targeting specific, known functional groups like primary amines, the modification can be directed away from the protein's active site or critical interaction domains, which is a major advantage over random modification strategies. nih.gov

Hydrophilic PEG Spacer : The seven-unit PEG linker is a flexible, hydrophilic chain. broadpharm.com This spacer physically distances the relatively bulky TCO group and any subsequently attached molecule from the protein's surface. This separation minimizes the potential for steric hindrance, which could otherwise interfere with the protein's correct folding, conformation, and interactions with other molecules. interchim.frnih.gov The PEG chain's hydrophilicity also helps to prevent aggregation of the modified protein. interchim.fr

Biocompatible Reaction Conditions : Both the initial amide bond formation and the subsequent TCO-tetrazine click reaction occur under mild, physiological conditions (e.g., neutral pH, aqueous environment), which are compatible with maintaining the delicate structure of most proteins. interchim.fr

Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundtrans-cyclooctene-PEG7-carboxylic acid
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
NHSN-hydroxysuccinimide
PEGPolyethylene (B3416737) glycol
DBCODibenzocyclooctyne
SPAACStrain-promoted azide-alkyne cycloaddition
IEDDAInverse-electron-demand Diels-Alder
PETPositron emission tomography

Implementation in Cellular and In Vitro Systems

Labeling of Live Cells and Cell Surface Components

The ability to label live cells and their surface components without disrupting normal cellular functions is a cornerstone of chemical biology. This compound, in conjunction with its tetrazine reaction partner, offers a powerful method for achieving this. The IEDDA reaction between TCO and tetrazine is exceptionally fast and bioorthogonal, meaning it occurs rapidly under physiological conditions without interfering with native biochemical processes. mdpi.comtcichemicals.com

One common strategy involves the metabolic labeling of cell surface glycans. Cells are cultured with a sugar analog containing a bioorthogonal handle, such as an azide. This modified sugar is incorporated into the cell's natural glycan synthesis pathways and displayed on the cell surface. Subsequently, a molecule containing a complementary reactive group, like a TCO-functionalized probe, can be introduced to specifically label these modified glycans.

Alternatively, cell surface proteins with available amine groups can be directly targeted. The carboxylic acid group of this compound can be activated (e.g., as an NHS ester) to react with primary amines on proteins, effectively tethering the TCO group to the cell surface. medchemexpress.com This pre-functionalized cell can then be treated with a tetrazine-bearing molecule, such as a fluorescent dye or an imaging agent, for visualization and analysis. This two-step approach, often referred to as pretargeting, allows for precise control over the labeling process. escholarship.orgresearchgate.net

Research has demonstrated the successful application of TCO-based labeling on various cell lines. For instance, in situ pretargeting on live A431 cells has been shown to be highly efficient. escholarship.org Studies have also utilized TCO-functionalized molecules for the selective and rapid labeling of SKOV-3 cells. researchgate.net The hydrophilic PEG7 linker in this compound is crucial in these applications as it helps to prevent the hydrophobic TCO group from being buried within the protein structure, thus maintaining its reactivity. researchgate.net

The combination of metabolic glycoengineering and click chemistry, including the IEDDA reaction, has proven to be a robust method for cell surface modification and functionalization. mdpi.com This approach has been used to form cell complexes, demonstrating the ability to engineer cell-cell interactions. mdpi.com

Interactive Table 1: Examples of Cell Lines and Labeling Strategies

Cell Line Labeling Strategy Key Finding Reference
A431 In situ pretargeting with TCO-conjugated antibodies Efficient cell targeting and high signal yield escholarship.org
SKOV-3 Pretargeted live-cell imaging with TCO probes Selective and rapid cell labeling researchgate.net
Jurkat T lymphocytes Metabolic glycoengineering and iEDDA reaction Formation of multi-cell pairs mdpi.com
LS174T Pretargeted imaging with TCO-modified antibodies High tumor uptake and clear tumor visualization mdpi.commdpi.com
HT29 Pretargeting with TCO-modified antibodies Investigation of PEG linker effects on TCO grafting and reactivity researchgate.net

Tracking of Biomolecules in Complex Biological Environments

Beyond labeling the surface of whole cells, this compound is instrumental in tracking the dynamics of specific biomolecules within complex in vitro systems that mimic the cellular environment. The bioorthogonal nature of the TCO-tetrazine ligation is critical for this application, ensuring that the tracking label is attached specifically to the molecule of interest without perturbing the surrounding biological milieu. researchgate.net

The process typically begins with the conjugation of this compound to a biomolecule of interest, such as a protein, peptide, or nucleic acid. The carboxylic acid moiety of this compound can be readily coupled to primary amines on the target biomolecule using standard carbodiimide (B86325) chemistry. axispharm.com The resulting TCO-labeled biomolecule can then be introduced into a complex biological sample, such as cell lysate or serum.

To track the biomolecule, a tetrazine probe conjugated to a reporter molecule (e.g., a fluorophore, a radiolabel, or a biotin tag) is added. The extremely fast kinetics of the IEDDA reaction ensure rapid and specific ligation between the TCO-labeled biomolecule and the tetrazine probe. researchgate.net This allows for the sensitive detection and quantification of the biomolecule's localization and interactions.

For example, researchers have used this strategy for pretargeted imaging in murine models of colorectal carcinoma. nih.gov In these studies, a TCO-modified antibody is first administered, which binds to a specific tumor antigen. Subsequently, a radiolabeled tetrazine is injected, which reacts with the TCO-tagged antibody at the tumor site, allowing for imaging via techniques like PET or SPECT. mdpi.comnih.gov The PEG7 spacer in these constructs is important for optimizing the pharmacokinetic properties and ensuring the TCO group is accessible for reaction. nih.govvulcanchem.com

Studies have also explored the influence of PEG linkers of varying lengths on the efficiency of TCO conjugation and subsequent in vitro and in vivo performance. researchgate.net While longer PEG chains can increase the number of TCO groups grafted onto a monoclonal antibody, they may also impact the reactivity of these groups. researchgate.net This highlights the importance of optimizing the linker length for specific applications.

The versatility of this system is further demonstrated by the development of various TCO- and tetrazine-based probes for different imaging modalities and research questions. medchemexpress.comacs.org For instance, TCO-functionalized peptides have been radiolabeled for PET imaging to study receptor expression in pancreatic carcinoma models. acs.orgresearchgate.net

Interactive Table 2: Research Findings on Biomolecule Tracking with this compound

Biomolecule Environment Key Finding Reference
huA33 antibody Murine model of colorectal carcinoma Successful pretargeted radioimmunotherapy nih.gov
CC49 antibody LS174T tumor xenografts High tumor-to-background ratios in pretargeted imaging mdpi.commdpi.com
Tyr3-octreotide (TOC) peptides AR42J pancreatic carcinoma model Clear tumor visualization with PET imaging acs.orgresearchgate.net
Anti-MHC Class II single-domain antibodies Pancreatic tumor model in mice In vitro ligation for PET imaging mdpi.com
Nanoparticles U87 glioblastoma tumor xenograft High tumor-to-background ratios in pretargeted imaging mdpi.com

Tco Peg Acid in Advanced Molecular Imaging Research: Pretargeting Strategies

Foundational Concepts of Pretargeted Imaging using TCO-Tetrazine Ligation

Pretargeted imaging based on the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has become a leading strategy in the field. mdpi.comnih.gov This bioorthogonal reaction is exceptionally fast and specific, capable of occurring within a biological environment without interfering with native biochemical processes. nih.govconju-probe.com The reaction's high specificity and impressive rate constants make it an ideal tool for in vivo applications where reagents are present in low concentrations. mdpi.comthno.org This covalent bond-forming reaction is essentially irreversible, providing a stable link for imaging applications. mdpi.commdpi.com

The pretargeting strategy is a multistep procedure designed to overcome the limitations of directly radiolabeling large, slow-clearing molecules like monoclonal antibodies (mAbs). rsc.orgfrontiersin.org

The process unfolds in two primary steps:

Step 1: Administration of the Targeting Vector. A targeting molecule, typically a monoclonal antibody chosen for its high specificity to a tumor-associated antigen, is modified with a TCO group. acs.org This is where TCO-PEG7-acid is utilized; its terminal carboxylic acid group can be readily conjugated to primary amine groups (e.g., lysine (B10760008) residues) on the antibody, creating a stable antibody-TCO conjugate. This conjugate is administered to the patient and allowed time—often 24 to 72 hours—to accumulate at the target site (e.g., a tumor) while the unbound excess clears from the bloodstream and non-target tissues. mdpi.comacs.org

Step 2: Administration of the Imaging Agent. After sufficient clearance of the antibody-TCO conjugate, a small, radiolabeled molecule containing a tetrazine moiety is injected. frontiersin.orgacs.org This small molecule travels quickly throughout the body and, via the highly efficient IEDDA "click" reaction, covalently binds to the TCO groups on the antibodies that are concentrated at the target. acs.orgnih.gov The unreacted, radiolabeled tetrazine, due to its small size, is rapidly cleared from the body, typically through the kidneys. rsc.org

This approach effectively uncouples the slow pharmacokinetics of the antibody from the rapid decay of a short-lived radionuclide, allowing for high-contrast imaging. mdpi.comresearchgate.net

A primary advantage of the pretargeting approach is its ability to generate exceptionally high target-to-background (T/B) or tumor-to-non-tumor (T/NT) ratios. rsc.orgfrontiersin.org Direct radiolabeling of antibodies often results in high background signals because the long circulation time of the antibody means that a significant amount of radioactivity remains in the blood and healthy tissues when the image is acquired. mdpi.com

Pretargeting circumvents this issue. By allowing the non-targeted antibody-TCO conjugate to clear before introducing the radiolabel, the amount of radioactivity in circulation is drastically reduced. rsc.org The small, radiolabeled tetrazine provides the "imaging payload" only to the pre-localized antibodies. Excess tetrazine is cleared rapidly, minimizing radiation exposure to healthy organs and leading to clearer images with high contrast between the target and surrounding tissues. rsc.orgmdpi.com Studies have demonstrated that this method significantly improves T/B ratios compared to conventional radioimmunoconjugates, with tumor uptake clearly visible as early as one to two hours post-injection of the radiolabeled tetrazine. mdpi.comrsc.orgnih.gov

Radiochemistry and Radiolabeling Strategies involving TCO-PEG-acid Constructs

The effectiveness of the TCO-tetrazine pretargeting system relies heavily on robust radiochemistry to create stable, high-purity radiolabeled tetrazine probes. The PEG (polyethylene glycol) component of this compound, specifically the 7-unit chain, serves to increase the hydrophilicity and solubility of the resulting antibody conjugate, which can improve its pharmacokinetic profile. broadpharm.com

For labeling with radiometals, which are widely used in nuclear medicine, a chelator is required to securely bind the radioactive metal ion. In the context of TCO-tetrazine pretargeting, the chelator is attached to the small-molecule tetrazine probe, not the TCO-modified antibody.

A variety of chelators have been successfully integrated into tetrazine structures to coordinate different radiometals for both imaging (e.g., Gallium-68, Copper-64, Zirconium-89, Indium-111) and therapy (e.g., Lutetium-177 (B1209992), Actinium-225). mdpi.comgoogle.com Common chelators include DOTA, NOTA, and SarAr. mdpi.comnih.govnih.gov For instance, a DOTA-PEG-tetrazine construct can be synthesized and subsequently radiolabeled with isotopes like ¹¹¹In or ¹⁷⁷Lu. nih.govresearchgate.net

One study detailed the development of a ¹⁷⁷Lu-labeled DOTA-PEG7-Tz radioligand for pretargeted radioimmunotherapy. When paired with a TCO-modified antibody, this ligand showed excellent tumor uptake that increased over time while clearing from non-target tissues. nih.gov This demonstrates the successful integration of a chelator (DOTA) and a PEG linker into the tetrazine component, which then reacts in vivo with the TCO-functionalized antibody formed using reagents like this compound.

ChelatorRadiometal(s)ApplicationReference
DOTA¹¹¹In, ¹⁷⁷Lu, ⁶⁸GaSPECT/PET Imaging, Therapy nih.govnih.gov
NOTA⁶⁴Cu, ⁶⁸GaPET Imaging mdpi.comnih.gov
SarAr⁶⁴CuPET Imaging nih.gov
DFO⁸⁹ZrPET Imaging acs.orgmdpi.com

This table provides examples of chelators integrated with tetrazine ligands for radiometal labeling in pretargeting systems.

Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with nearly ideal characteristics for PET imaging. However, labeling tetrazines with ¹⁸F can be challenging. Direct radiofluorination often requires harsh reaction conditions (e.g., high temperatures, strong bases) that can degrade the sensitive tetrazine ring. acs.org

To overcome this, several strategies have been developed:

Indirect Labeling: This is a common approach where a prosthetic group is first labeled with ¹⁸F and then conjugated to the tetrazine under milder conditions. nih.gov One such method is ¹⁸F-fluoroglycosylation, which uses the widely available ¹⁸F-FDG to react with an aminooxy-functionalized tetrazine. acs.org

Multi-step Syntheses: Two-step procedures have been developed where an ¹⁸F-labeled building block, such as [¹⁸F]F-Py-TFP, is synthesized on a solid support and then reacted with an amine-bearing tetrazine. researchgate.net

Improved Direct Labeling: Recent advances have focused on developing milder direct fluorination methods. Copper-mediated radiofluorination, for example, has been shown to successfully label highly reactive tetrazines with good radiochemical yields under less harsh conditions, making it more suitable for clinical translation. rsc.org

These methods enable the creation of ¹⁸F-labeled tetrazine probes that can react with TCO-modified antibodies for high-resolution PET imaging.

A significant area of research has been the design and synthesis of a diverse library of radiolabeled tetrazine ligands to optimize the pretargeting system. The structure of the tetrazine ligand—including the chelator, the linker, and the tetrazine core itself—has a profound impact on its in vivo performance.

Researchers have systematically modified these components to improve properties such as:

Pharmacokinetics: The inclusion of hydrophilic linkers, such as PEG chains of varying lengths (e.g., PEG7, PEG11), can enhance solubility, reduce non-specific binding, and optimize blood clearance rates. nih.govnih.gov

Tumor Uptake and Retention: Studies comparing different ligands have shown that factors like molecular charge and linker composition can significantly affect tumor accumulation and retention. For example, in a side-by-side comparison, a ⁶⁴Cu-labeled tetrazine with a SarAr chelator ([⁶⁴Cu]Cu-SarAr-Tz) showed higher tumor accumulation compared to a NOTA-based counterpart. nih.gov

Reactivity: The electronic properties of the tetrazine ring itself can be tuned to increase the rate of the IEDDA reaction, which is crucial for efficient in vivo ligation at low concentrations. nih.gov

One comparative study evaluated [⁶⁴Cu]Cu-NOTA-PEG7-H-Tz against [¹¹¹In]In-DOTA-PEG11-BisPy-Tz. Despite differences in the radiometal, chelator, and PEG linker length, both probes performed remarkably well in a pretargeted imaging setup, achieving high tumor uptake and clear visualization. mdpi.com This highlights the robustness of the TCO-tetrazine pretargeting platform and the successful development of a diverse toolbox of radiolabeled ligands.

LigandTumor Uptake (%ID/g)Time p.i.Tumor ModelReference
[¹¹¹In]In-DOTA-PEG₁₁-BisPy-Tz4.23 hLS174T mdpi.com
[¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz16.8 ± 3.9120 hBxPC3 nih.gov
[⁶⁴Cu]Cu-SarAr-Tz7.4 ± 2.024 hLS174T nih.gov
[⁶⁴Cu]Cu-NOTA-PEG₇-H-Tz7.7 ± 0.222 hLS174T mdpi.com
[⁸⁹Zr]Zr-DFO-PEG₅-Tz3.3 ± 0.572 hVU-SCC-OE acs.org

%ID/g = percentage of injected dose per gram of tissue. This table summarizes findings from various pretargeting studies using different radiolabeled tetrazine ligands.

Preclinical Imaging Modalities and Research Models

The versatility of this compound constructs is demonstrated through their successful application across a range of advanced imaging modalities. These studies typically involve a two-step process: first, a TCO-modified targeting molecule, such as an antibody, is administered and allowed to accumulate at the target site (e.g., a tumor). This is followed by the administration of a smaller, PEGylated tetrazine radioligand which rapidly finds and reacts with the TCO-modified molecule, enabling targeted imaging.

Positron Emission Tomography (PET) is a highly sensitive imaging technique that allows for the quantitative visualization of metabolic processes in the body. In the context of pretargeting, this compound derivatives have been instrumental in the development of novel PET imaging agents.

For instance, a study utilized a ⁶⁴Cu-labeled NOTA-PEG7-H-Tz in mice bearing LS174T human colon carcinoma xenografts that had been pre-targeted with a TCO-conjugated antibody (CC49-TCO). mdpi.com PET imaging clearly visualized the tumors at both 2 and 22 hours post-injection of the radiolabeled tetrazine. mdpi.com Image analysis revealed a significant increase in tumor uptake over time, from 3.2 ± 0.3 %ID/g at 2 hours to 7.7 ± 0.2 %ID/g at 22 hours, highlighting the successful in vivo ligation and retention of the imaging agent at the tumor site. mdpi.com

Another study developed an ¹⁸F-labeled tetrazine, [¹⁸F]AmBF₃-Tz, for the radiolabeling of TCO-modified peptides. nih.gov The resulting tracer, [¹⁸F]AmBF₃-PEG₇-TOC, was evaluated in a rat pancreatic carcinoma model and provided clear tumor visualization in PET/CT scans. nih.gov

Furthermore, research on pretargeted immunoPET of pancreatic cancer has also employed ⁶⁴Cu-NOTA-PEG7-Tz. snmjournals.org These studies demonstrated improved in vivo pharmacokinetics compared to analogs with shorter or no PEG linkers. snmjournals.org The optimal tumor uptake was achieved when the radioligand was injected 72 hours after the administration of the TCO-modified antibody, resulting in an uptake of 8.2 ± 1.7 %ID/g at 20 hours post-injection. snmjournals.org

Table 1: PET Imaging Data with TCO-PEG7 Conjugates

Tracer Animal Model Pretargeting Agent Time Post-Injection Tumor Uptake (%ID/g)
[⁶⁴Cu]Cu-NOTA-PEG₇-H-Tz LS174T Xenografts CC49-TCO 2 hours 3.2 ± 0.3
[⁶⁴Cu]Cu-NOTA-PEG₇-H-Tz LS174T Xenografts CC49-TCO 22 hours 7.7 ± 0.2
[¹⁸F]AmBF₃-PEG₇-TOC AR42J Pancreatic Carcinoma - 25 minutes SUVbaseline = 1.01 ± 0.07
⁶⁴Cu-NOTA-PEG7-Tz Pancreatic Cancer Xenografts 5B1-TCO 20 hours 8.2 ± 1.7

Data is presented as mean ± standard deviation or standard error of the mean where available.

Single-Photon Emission Computed Tomography (SPECT) is another valuable nuclear imaging technique that has benefited from this compound based pretargeting. Studies have explored the use of lutetium-177 (¹⁷⁷Lu) and lead-212 (²¹²Pb) labeled tetrazines for both imaging and therapy (theranostics).

In a study on peritoneal carcinomatosis, a ¹⁷⁷Lu-labeled tetrazine with a PEG7 linker ([¹⁷⁷Lu]Lu-Tz-2) was identified as a promising candidate for pretargeted SPECT imaging. thno.org This research highlighted that a PEG linker of intermediate length, such as PEG7, provided the best in vivo results. thno.org Pretargeted SPECT imaging with this probe, following the administration of a TCO-modified antibody (35A7-TCO), resulted in a specific signal in peritoneal tumors. thno.org

More recently, a ²¹²Pb-labeled tetrazine, [²¹²Pb]Pb-DO3A-PEG7-Tz, was investigated for pretargeted theranostics of pancreatic cancer. snmjournals.org SPECT imaging with the corresponding ²⁰³Pb-labeled version in a murine xenograft model pretargeted with a TCO-modified antibody (5B1-TCO) showed a tumor uptake of 9.9 ± 1.4 %ID/g at 24 hours after injection of the tetrazine tracer. snmjournals.org The tumor-to-blood and tumor-to-muscle ratios at this time point were 3.8 ± 1.0 and 27.2 ± 8.4, respectively, indicating good tumor-to-background contrast. snmjournals.org

Fluorescence-based methods offer a non-radioactive alternative for evaluating the efficiency of in vivo ligation in pretargeting systems. These studies often serve as a preliminary step to screen for the most effective TCO or tetrazine derivatives before proceeding with more complex and costly radiolabeling experiments.

One such study developed a fluorescence-based pretargeted blocking assay to investigate the in vivo ligation of novel d-TCO derivatives. researchgate.netacs.org This method allows for the assessment of in vivo ligation without the need for prior radiochemical development. researchgate.netacs.org While this particular study did not specifically use a this compound, it established a valuable methodology that can be applied to screen such compounds. The principle involves pre-saturating the TCO-modified target with a non-fluorescent tetrazine, followed by the administration of a fluorescently-labeled tetrazine. The reduction in fluorescence signal in the target tissue correlates with the in vivo blocking efficiency.

Another study utilized a Cy5-fluorophore-conjugated TCO to assess the in vivo ligation performance with a tetrazine-modified antibody in tumor-bearing mice. acs.org This type of blocking study is crucial for optimizing the components of a pretargeting system.

Ex vivo biodistribution analysis is a critical step in preclinical research that provides quantitative data on the uptake of a compound in various organs and tissues. This is typically done by dissecting tissues at specific time points after administration of the labeled compound and measuring the radioactivity using a gamma counter.

In the study involving [⁶⁴Cu]Cu-NOTA-PEG₇-H-Tz for pretargeted imaging in LS174T xenografts, ex vivo biodistribution was performed. mdpi.com This analysis confirmed the PET imaging findings and provided detailed quantitative data on the uptake in the tumor and other major organs. mdpi.com

Similarly, the development of [¹⁸F]AmBF₃-PEG₇-TOC involved ex vivo biodistribution studies in mice with AR42J pancreatic carcinoma xenografts. nih.gov The baseline tumor uptake was 4.5 ± 1.0 %ID/g, which was significantly blocked by the co-administration of octreotide, demonstrating the specificity of the tracer. nih.gov

A study focused on pretargeted radioimmunotherapy utilized ¹⁷⁷Lu-DOTA-PEG₇-Tz. nih.gov The ex vivo biodistribution in a pancreatic cancer model showed rapid and persistent tumor uptake, reaching 16.8 ± 3.9 %ID/g at 120 hours post-injection, while clearing from the blood and non-target tissues. nih.gov

Table 2: Ex Vivo Biodistribution of TCO-PEG7 Conjugates in Tumor Models

Tracer Animal Model Pretargeting Agent Time Post-Injection Tumor Uptake (%ID/g) Key Organ Uptake (%ID/g)
[¹⁸F]AmBF₃-PEG₇-TOC AR42J Pancreatic Carcinoma - - 4.5 ± 1.0 -
¹⁷⁷Lu-DOTA-PEG₇-Tz Pancreatic Cancer Xenografts 5B1-TCO 4 hours 4.6 ± 0.8 Blood: High, clearing over time
¹⁷⁷Lu-DOTA-PEG₇-Tz Pancreatic Cancer Xenografts 5B1-TCO 120 hours 16.8 ± 3.9 Blood: Low
[²⁰³Pb]Pb-DO3A-PEG7-Tz Pancreatic Cancer Xenografts 5B1-TCO 24 hours 9.9 ± 1.4 Blood: 2.6 ± 0.4, Kidneys: Low

Data is presented as mean ± standard deviation where available.

Optimization of Pretargeting Parameters with TCO-PEG-acid Conjugates

The success of a pretargeting strategy hinges on the careful optimization of various parameters. The physicochemical properties of the TCO-conjugated molecule and the tetrazine-based imaging agent, including the length of the PEG linker, play a crucial role in their in vivo behavior.

Polyethylene (B3416737) glycol (PEG) is a hydrophilic polymer frequently incorporated into drug delivery systems and imaging agents to improve their pharmacokinetic properties. PEGylation can increase solubility, prolong circulation time by reducing clearance by the reticuloendothelial system, and decrease immunogenicity. The length of the PEG chain is a critical parameter that can be fine-tuned to optimize these effects.

Several studies have indicated that a longer PEG chain on nanoparticles can lead to prolonged circulation in the bloodstream. dovepress.com There is often a linear correlation between the area under the plasma drug concentration-time curve (AUC) and the molecular weight of the PEG used. dovepress.com Increasing PEG chain length has also been shown to decrease uptake in the liver and spleen. dovepress.com

In the context of TCO-tetrazine pretargeting, studies have compared tetrazine probes with varying PEG linker lengths. Research on pretargeted SPECT imaging of peritoneal carcinomatosis found that a PEG7 linker provided superior in vivo results compared to shorter (PEG3) or longer (PEG11) linkers. thno.org This suggests that an intermediate PEG length may strike the optimal balance between hydrophilicity, circulation time, and accessibility to the TCO-modified target.

The dispersity of the PEG can also impact its in vivo performance. rsc.org Monodisperse PEGs, which have a uniform chain length, may exhibit more predictable and favorable pharmacokinetic profiles compared to polydisperse PEGs. rsc.org

Impact of TCO Conjugation Ratio on Targeting Efficiency

The efficiency of pretargeted imaging is significantly influenced by the number of TCO molecules conjugated to each targeting antibody, known as the TCO conjugation ratio or degree of labeling. This ratio represents a critical optimization parameter, as it must balance the need for a sufficient number of reactive sites for the subsequent ligation with the potential for altered antibody pharmacokinetics and immunoreactivity.

Research indicates that a higher TCO-to-antibody ratio can lead to a more efficient in vivo click reaction, resulting in greater accumulation of the radiolabeled tetrazine probe in the tumor. nih.gov For example, a study using an anti-HER2 antibody (7C2) demonstrated a substantial increase in tumor localization of an ¹¹¹In-labeled tetrazine when the TCO conjugation ratio was increased. Pretargeting with an antibody having a TCO-to-mAb ratio of 6 (7C2-TCO₆) resulted in a tumor uptake of 21.1% of the injected dose per gram (%ID/g), nearly double the uptake of 11.3 %ID/g achieved with a ratio of 2 (7C2-TCO₂). nih.gov

However, increasing the TCO conjugation ratio is not without its drawbacks. High levels of modification can alter the physicochemical properties of the antibody, leading to increased uptake in non-target organs, particularly the liver, and faster clearance from the blood. nih.govacs.org In a study with the anti-CD44v6 antibody U36, a high TCO-to-U36 ratio of 27:1 resulted in a reasonable tumor uptake of 3.3 ± 0.5 %ID/g but also significantly increased liver accumulation. nih.gov Decreasing the ratio to 6:1 successfully reduced this unfavorable liver uptake by two-thirds, but it also diminished the tumor accumulation to 1.5 ± 0.2 %ID/g due to lower in vivo ligation efficiency. nih.govacs.org Similarly, another study found that adding even a single TCO molecule to the antibody Herceptin was enough to increase liver uptake and decrease tumor accumulation compared to the unmodified antibody. snmjournals.org

This trade-off highlights the necessity of carefully optimizing the TCO conjugation ratio for each specific antibody-TCO conjugate to achieve the best balance between reaction efficiency at the target site and favorable pharmacokinetics. nih.govsnmjournals.org

Table 1: Effect of TCO-to-Antibody Conjugation Ratio on Tumor and Liver Uptake This table presents data from different studies to illustrate the impact of TCO conjugation ratios on targeting efficiency. Direct comparison between studies should be made with caution due to variations in antibodies, tumor models, and experimental conditions.

AntibodyTCO:mAb RatioTumor Uptake (%ID/g)Liver Uptake (%ID/g)Reference
U3627:13.3 ± 0.5High nih.govacs.org
U366:11.5 ± 0.2Reduced by 2/3 nih.govacs.org
7C26:121.12.5 nih.gov
7C22:111.31.4 nih.gov
Herceptin-DOTA0:116.4 ± 3.68.0 ± 0.7 snmjournals.org
Herceptin-DOTA1:16.9 ± 1.910.9 ± 0.5 snmjournals.org

Temporal Optimization of Pretargeting Intervals

Another crucial parameter for successful pretargeted imaging is the time interval between the administration of the TCO-modified antibody and the subsequent injection of the radiolabeled tetrazine probe. This "lag time" or "pretargeting interval" must be long enough to allow for the clearance of the unbound antibody-TCO conjugate from the bloodstream and non-target tissues, thereby minimizing background signal and maximizing the tumor-to-background ratio. nih.govsnmjournals.org However, the interval cannot be excessively long, as this increases the risk of the TCO groups becoming inactive in vivo or the antibody being internalized by the target cells. snmjournals.orgmdpi.com

The optimal pretargeting interval is highly dependent on the pharmacokinetic properties of the specific antibody conjugate. nih.gov Studies involving the 5B1-TCO antibody, which targets the CA19.9 antigen, systematically compared different intervals. Initial experiments with a 48-hour interval showed that the pretargeting strategy was viable. nih.govsnmjournals.org However, extending the interval to 72 hours resulted in the best tumor uptake (8.2 ± 1.7 %ID/g) and superior tumor-to-background activity concentration ratios. nih.govcapes.gov.br When the interval was further extended to 120 hours, the uptake of the radiotracer was significantly reduced to 2.0 ± 0.7 %ID/g, suggesting that the 72-hour interval provided the best combination of blood clearance, TCO stability, and surface persistence of the 5B1-TCO construct. snmjournals.org

In a different system targeting PD-L1 with atezolizumab-TCO, the optimal interval was found to be 48 hours. nih.gov Conversely, a study investigating a brain-targeting antibody found that the reactivity of the conjugated TCO was limited to a pretargeting interval of 3 days (72 hours); no signal was detected after 6 or 12 days, even though the antibody was present in the brain. mdpi.com This underscores that the chemical stability of the TCO moiety in vivo is a key limiting factor for extending the pretargeting interval.

Table 2: Optimization of Pretargeting Interval in Different Imaging Systems This table summarizes findings on the optimization of the time interval between antibody-TCO and radiotracer administration.

Antibody-TCO ConjugatePretargeting IntervalKey FindingReference
5B1-TCO48 hoursSystem is viable, but needed further optimization. nih.govsnmjournals.org
5B1-TCO72 hoursOptimal uptake (8.2 ± 1.7 %ID/g) and tumor-to-background ratios. nih.govcapes.gov.br
5B1-TCO120 hoursSignificantly reduced uptake (2.0 ± 0.7 %ID/g). snmjournals.org
Atezolizumab-TCO48 hoursOptimal interval for this system, yielding high tumor-to-muscle ratio. nih.gov
Brain Shuttle mAb-TCO1 and 3 daysSuccessful in vivo click reaction and sufficient signal. mdpi.com
Brain Shuttle mAb-TCO6 and 12 daysNo signal detected, suggesting loss of TCO reactivity. mdpi.com

Challenges and Solutions in TCO-PEG-acid Pretargeted Imaging

While pretargeting with TCO-functionalized molecules offers significant advantages, several challenges must be addressed to ensure its robust application. These include the chemical stability of the TCO group, the biological complexities of the target, and the efficiency of the in vivo reaction.

Isomerization of trans-Cyclooctene to cis-Cyclooctene

A primary challenge for TCO-based pretargeting is the inherent thermodynamic instability of the trans-isomer, which can spontaneously isomerize to the more stable but unreactive cis-cyclooctene (CCO) form. nih.govresearchgate.net This isomerization represents a major deactivation pathway in vivo, reducing the number of available reactive sites for the tetrazine ligation and thereby limiting the achievable signal and the permissible pretargeting interval. nih.govmediso.com

The rate of this isomerization can be influenced by the local environment. For instance, studies have shown that the deactivation of TCO in serum is mediated, at least in part, by copper-containing proteins. nih.govsnmjournals.org More recent work has also identified thiamine (B1217682) degradation products, commonly found in cell culture media, as catalysts for this isomerization, complicating in vitro experiments. acs.org While conjugation to a large macromolecule like an antibody can improve the stability of TCO compared to the free molecule, deactivation still occurs over time. nih.govmediso.com

Solutions: To combat this instability, significant research has focused on the rational design of TCO derivatives with improved stability without sacrificing reactivity. Strategies include:

Conformational Strain: Creating more conformationally strained TCOs can enhance both stability and reactivity. For example, d-TCO derivatives have shown improved stability in aqueous solutions and human serum compared to the more reactive s-TCO. nih.govnih.gov

Axial vs. Equatorial Linkage: The stereochemistry of the linker attachment to the TCO ring is crucial. Axially linked TCOs have been found to be more reactive and possess greater in vivo stability than their equatorial counterparts. snmjournals.org

Optimized Derivatives: Computational methods have been used to design novel TCO derivatives, such as (E)-bicyclo[6.1.0]non-4-ene, which exhibit enhanced reactivity and stability, paving the way for more efficient in vivo labeling. researchgate.net

Circulating Antigen and Target Internalization Considerations

The biological context of the target antigen presents another layer of complexity. Two common issues are the presence of circulating antigens and the internalization of the antibody upon binding to its cell-surface target.

Circulating Antigen: Some tumors shed their antigens into the bloodstream. snmjournals.org This circulating antigen can act as a sink, binding to the injected antibody-TCO conjugate and preventing it from reaching the tumor. This is a known issue for targets like CA19.9. nih.govsnmjournals.org

Target Internalization: Many antibody-receptor complexes are naturally internalized by the cell after binding. turkupetcentre.net If the TCO-modified antibody is internalized before the arrival of the tetrazine probe, the TCO becomes inaccessible for the in vivo click reaction, reducing the imaging signal. nih.govturkupetcentre.net This is particularly challenging for systems where the antibody is known to internalize rapidly. capes.gov.brnih.gov

Solutions: Despite these hurdles, studies have demonstrated that pretargeting can be successful even under these challenging conditions.

System Optimization: Research on a pretargeting system for pancreatic cancer, which involves both the circulating antigen CA19.9 and a rapidly internalizing antibody (5B1), has shown that the approach is viable. nih.govcapes.gov.br By optimizing the pretargeting interval and the properties of the tetrazine radioligand, effective tumor imaging was achieved. nih.govnih.gov This work illustrates that internalization and circulating antigens are not insurmountable barriers to the pretargeting approach. snmjournals.org

Choosing Appropriate Targets: For new systems, selecting antibodies that exhibit high persistence on the cell surface after binding is a favorable strategy for successful pretargeting. turkupetcentre.net

Strategies for Improving In Vivo Ligation Efficiency

The ultimate success of pretargeted imaging depends on the efficiency of the in vivo ligation reaction between the TCO-antibody and the tetrazine probe. This reaction must be fast and specific, even at the low nanomolar concentrations of reactants present in the body.

Solutions: Several strategies can be employed to enhance the efficiency of this critical step:

Optimizing Reaction Partners: The kinetics of the IEDDA reaction depend on the electronic properties of both the TCO and the tetrazine. nih.gov Using highly reactive TCOs (as discussed in 5.5.1) and electron-deficient tetrazines can dramatically increase reaction rates, which can exceed 100,000 M⁻¹s⁻¹. nih.govacs.org

Modifying the Radioligand: The structure of the tetrazine-bearing radioligand is critical. Incorporating hydrophilic linkers, such as PEG chains, can improve the pharmacokinetics of the probe, leading to faster clearance from non-target tissues and improved image contrast. snmjournals.orgnih.gov For instance, a ⁶⁴Cu-NOTA-PEG7-Tz radioligand showed improved in vivo pharmacokinetics and produced better imaging results compared to an analog without the PEG7 spacer. nih.govcapes.gov.br

Use of a Clearing Agent: To accelerate the removal of unbound antibody-TCO from circulation, a clearing agent can be administered after the antibody has had time to accumulate in the tumor but before the injection of the radiotracer. This agent is designed to bind to the circulating antibody-TCO and facilitate its rapid clearance, thereby shortening the required pretargeting interval and improving image contrast. thno.org

Site-Specific Conjugation: Attaching TCO molecules to specific sites on the antibody, rather than randomly to lysine residues, can provide better control over the conjugation ratio and may prevent modification of residues critical for antigen binding, thus preserving immunoreactivity and leading to more homogenous conjugates. nih.gov

By systematically addressing these challenges through chemical innovation and careful biological consideration, this compound and related reagents are paving the way for the clinical translation of pretargeted imaging, promising a new era of highly sensitive and specific diagnostic tools.

Tco Peg Acid in Advanced Drug Delivery Research

Design and Synthesis of TCO-PEG7-acid for Targeted Delivery Systems

The design of this compound is intrinsically linked to its function in creating targeted drug delivery systems. The TCO moiety is a strained alkene that readily participates in inverse-electron-demand Diels-Alder cycloaddition reactions with tetrazine partners. This "click" reaction is exceptionally fast and proceeds with high specificity under biocompatible conditions, making it ideal for conjugating molecules in complex biological environments.

The PEG7 spacer is another critical component of the molecule's design. The seven ethylene (B1197577) glycol units impart hydrophilicity, which can improve the solubility and reduce the aggregation of the final conjugate. axispharm.com Furthermore, the PEG linker can influence the pharmacokinetic properties of the therapeutic agent, potentially leading to a longer circulation half-life. The terminal carboxylic acid provides a convenient handle for conjugation to various molecules, such as antibodies or small molecule inhibitors, through standard amide bond formation.

The synthesis of this compound involves a multi-step process that builds upon the core structures of the TCO and PEG components. While specific synthetic routes can vary, a general approach involves the preparation of a PEG linker with a terminal carboxylic acid and a reactive group at the other end, which is then coupled to a TCO precursor. The final product is purified to ensure high purity for subsequent bioconjugation reactions.

Application in Antibody-Drug Conjugates (ADCs) Development

Antibody-drug conjugates are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. This compound offers a sophisticated solution for the development of next-generation ADCs.

Linker Design for Site-Specific Drug Attachment

Traditional methods for conjugating drugs to antibodies often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR) and conjugation sites. This heterogeneity can impact the therapeutic window of the ADC. This compound facilitates the development of site-specific ADCs with a uniform DAR. This is achieved by introducing a tetrazine-modified amino acid at a specific site on the antibody through genetic engineering. The this compound, attached to the cytotoxic payload, can then be precisely and efficiently "clicked" onto the tetrazine-modified antibody. This bioorthogonal ligation strategy ensures a homogenous product with well-defined characteristics.

FeatureDescription
Reactive Group Trans-cyclooctene (B1233481) (TCO)
Spacer 7-unit Polyethylene (B3416737) Glycol (PEG7)
Attachment Point Terminal Carboxylic Acid
Key Advantage Enables site-specific conjugation via "click" chemistry

Utilizing "Click-to-Release" Mechanisms

A key innovation in ADC technology is the development of "click-to-release" systems, which enable the controlled release of the cytotoxic payload at the target site. The TCO-tetrazine reaction can be engineered to not only link the drug to the antibody but also to trigger its release upon a secondary stimulus. In this approach, the drug is attached to the this compound linker in such a way that the subsequent cycloaddition reaction with a tetrazine induces a molecular rearrangement, leading to the cleavage of the drug from the linker. This mechanism provides an additional layer of control over drug release, potentially minimizing off-target toxicity.

Development of Proteolysis-Targeting Chimeras (PROTACs) and Related Degraders

PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific disease-causing proteins. A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a crucial determinant of the PROTAC's efficacy.

Role of this compound in Crosslinker Design

This compound can serve as a versatile building block in the modular synthesis of PROTACs. The carboxylic acid can be coupled to the E3 ligase ligand, while the TCO group can be "clicked" to a tetrazine-modified ligand for the target protein. This modular approach allows for the rapid assembly of a library of PROTACs with different target ligands, E3 ligase ligands, and linker variations. The PEG7 component of the linker can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.

ComponentFunction in PROTAC
Target-binding Ligand Binds to the protein of interest
E3 Ligase Ligand Recruits an E3 ubiquitin ligase
This compound Linker Connects the two ligands and influences ternary complex formation

Optimization of Linker Length and Attachment Points

The length, rigidity, and attachment points of the linker are critical parameters that govern the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An improperly designed linker can lead to steric hindrance or an unfavorable orientation of the proteins, preventing efficient ubiquitination and subsequent degradation of the target.

Other Emerging Drug Delivery Platforms

The versatility of T-PEG₇-acid and similar TCO-PEG-acid linkers extends beyond conventional drug delivery systems, playing a crucial role in the development of several innovative therapeutic platforms. These emerging strategies leverage the principles of bioorthogonal chemistry to achieve highly specific drug targeting and release, offering novel solutions for challenging therapeutic problems. The key advantage of the TCO-linker lies in its ability to participate in rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine (Tz)-modified molecules in complex biological environments. researchgate.netbroadpharm.com This functionality is being exploited in pre-targeting strategies, cell surface engineering, and the functionalization of biological nanoparticles.

Pre-targeting Immuno-PET and Radioimmunotherapy

One of the most promising applications of TCO-PEG-acid is in pre-targeting strategies for cancer imaging and therapy. nih.gov This two-step approach decouples the targeting and therapeutic/imaging functions. First, a macromolecule, such as a monoclonal antibody (mAb) conjugated to a TCO moiety, is administered. nih.govacs.org This mAb is designed to selectively bind to tumor-specific antigens. After the antibody has accumulated at the tumor site and unbound antibodies have cleared from circulation, a second, small-molecule component carrying a tetrazine-modified imaging agent (like a PET radionuclide) or a therapeutic payload is administered. nih.gov This small molecule rapidly finds and "clicks" with the TCO-functionalized antibody at the tumor site, concentrating the payload where it is needed most. researchgate.netnih.gov

The PEG linker in TCO-PEG-acid is critical in this context. It enhances the solubility and pharmacokinetic properties of the antibody conjugate and provides a flexible spacer that minimizes steric hindrance, allowing for an efficient iEDDA reaction. researchgate.net Research has demonstrated that this pre-targeting method can achieve comparable tumor-to-background imaging ratios as directly radiolabeled antibodies but with significantly lower radiation doses to healthy tissues, as the fast-clearing, unbound radiolabeled tetrazine is quickly eliminated from the body. nih.govacs.org

Table 1: Research Findings in Pre-targeted PET Imaging Using TCO-Conjugated Antibodies
Target/SystemTCO-ConjugateTetrazine ProbeKey FindingReference
CD44v6 in Head-and-Neck Squamous Cell Carcinoma (HNSCC) XenograftsAnti-CD44v6 mAb U36-TCO[⁸⁹Zr]Zr-DFO-PEG₅-TzAchieved comparable tumor-to-muscle ratios (23.49 ± 6.22) to the directly labeled antibody approach (25.67 ± 6.30) but with lower absolute tumor uptake and reduced radiation dose to non-target tissues. nih.govacs.org nih.govacs.org
Pancreatic CancerTCO-modified Antibody⁶⁴Cu-modified Tetrazine ligandDemonstrated a successful pre-targeted PET imaging strategy based on the fast iEDDA reaction between the TCO-immunoconjugate and the radiolabeled tetrazine. pcbiochemres.com pcbiochemres.com

Cell-Based Delivery and Surface Engineering

Another innovative frontier is the use of TCO-PEG-acid in engineering cell surfaces for targeted therapy. In one approach, cancer cells are metabolically labeled with a tetrazine-functionalized chemical receptor, effectively creating an artificial biomarker on the cell surface. nih.gov Subsequently, a prodrug caged with a TCO group is administered. The TCO-caged prodrug selectively reacts with the tetrazine-labeled cancer cells via the iEDDA click reaction. nih.gov This reaction not only localizes the drug at the cancer cell surface but can also be designed as a "click-to-release" system, where the bioorthogonal reaction itself triggers the cleavage of the linker and activates the drug, significantly enhancing therapeutic selectivity. researchgate.netnih.gov Research has shown this strategy can increase the selectivity of a doxorubicin (B1662922) prodrug for tetrazine-labeled cancer cells by tenfold compared to unlabeled cells. nih.gov

In a different cell-based strategy, focused ultrasound is used to deliver TCO-functionalized lipid-PEG conjugates (amphiphilic click reactive anchors or ACRAs) to specific tissues. biorxiv.org These ACRAs insert into the cell membranes of the targeted tissue, decorating them with TCO handles. Subsequently administered lipid nanoparticles loaded with mRNA and functionalized with tetrazine can then "click" to these anchored TCO groups, leading to a 3.6-fold increase in nanoparticle accumulation and enhanced gene expression in the targeted tissue. biorxiv.org

Table 2: Research Findings in Cell-Based Delivery Using TCO-PEG Linkers
PlatformTCO-Linker ApplicationMechanismKey FindingReference
Artificial Receptor EngineeringTCO-caged Doxorubicin (Prodrug)TCO-prodrug reacts with tetrazine metabolically engineered onto cancer cell surfaces, triggering drug release.The selectivity of the TCO-Doxorubicin prodrug for tetrazine-labeled cancer cells was enhanced by 10-fold compared to unlabeled cells. nih.gov nih.gov
Ultrasound-Mediated Pre-targetingACRA-TCO (Amphiphilic Click Reactive Anchor)Focused ultrasound delivers TCO-lipid anchors to cell membranes, which then capture tetrazine-functionalized mRNA-lipid nanoparticles.Ultrasound pre-targeting enhanced the accumulation of tetrazine-functionalized nanoparticles by 3.6-fold in mice. biorxiv.org biorxiv.org

Functionalized Extracellular Vesicles and Virus-Like Particles

Extracellular vesicles (EVs) and virus-like particles (VLPs) are emerging as natural and engineered nanocarriers for drug delivery due to their biocompatibility and ability to deliver complex payloads. nih.govnih.govnih.gov TCO-PEG-acid is instrumental in functionalizing the surfaces of these particles for targeted delivery.

For EVs, a common strategy involves reacting the amine groups on the vesicle surface proteins with an NHS-ester functionalized TCO-PEG linker (e.g., TCO-PEG-NHS ester), thereby decorating the EV surface with reactive TCO groups. escholarship.orgvectorlabs.com These TCO-modified EVs can then be directed toward tissues or cells that have been pre-targeted with a tetrazine-labeled antibody or other targeting ligand. This modular approach allows for the precise targeting of natural delivery vehicles. escholarship.org

Similarly, the surfaces of VLPs, which are non-infectious protein shells derived from viruses, can be chemically modified with TCO-PEG linkers. nih.govnih.gov The acid terminus of TCO-PEG-acid can be coupled to primary amines on the VLP's coat proteins using carbodiimide (B86325) chemistry. This allows for the attachment of targeting ligands, imaging agents, or other molecules via the TCO-tetrazine click reaction, transforming the VLP into a highly versatile and targeted delivery platform. nih.gov

Advanced Research Methodologies and Future Directions for Tco Peg Acid

Computational Chemistry and Molecular Modeling Studies

Computational approaches are increasingly vital for understanding and predicting the behavior of bioorthogonal reagents.

Predicting Reaction Kinetics and Selectivity

Computational methods, such as the distortion/interaction model, are employed to quantitatively analyze and predict the reactivity and selectivity of cycloaddition reactions. scispace.com These models have successfully explained the reactivity trends of various dienophiles and dipolarophiles. scispace.com For the TCO-tetrazine ligation, the reaction rate is influenced by the electronic properties of both reactants; electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine generally accelerate the reaction. nih.gov Computational screening tools are being developed to rapidly assess the reactivity of large libraries of tetrazines against TCO, which can expedite the discovery of new reagents with optimal kinetics for specific applications. chemrxiv.org These computational efforts have led to the creation of datasets with numerous reaction barriers, which can be used to train machine learning models for even faster predictions. chemrxiv.org

The kinetics of the TCO-tetrazine reaction are exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹. broadpharm.comnih.gov This rapid, irreversible reaction proceeds without a catalyst and produces only nitrogen gas as a byproduct. broadpharm.com

Conformational Analysis of TCO-PEG-acid Conjugates

The conformation of TCO and its derivatives significantly impacts their reactivity. Computational studies have shown that the ground state "crown" conformation of TCO is more stable than the "half-chair" conformation. nih.gov By designing TCO derivatives that are locked in a strained conformation, researchers have been able to dramatically increase reaction rates. nih.gov For instance, conformationally strained d-TCO derivatives exhibit excellent reactivity. nih.govacs.org

When TCO is conjugated to biomolecules like antibodies, hydrophobic interactions can "mask" the TCO group, rendering it non-reactive. nih.gov The inclusion of a hydrophilic PEG linker, such as in TCO-PEG7-acid, helps to prevent this masking by increasing the solubility of the TCO moiety and preventing its burial within the protein. nih.govresearchgate.net This leads to a higher functional density of reactive TCO groups on the biomolecule. nih.gov

High-Throughput Screening Approaches for TCO-PEG-acid Derivatives

High-throughput screening (HTS) is a powerful methodology for discovering new bioorthogonal reactions and optimizing existing ones. mdpi.commdpi.com HTS can be used to screen large libraries of compounds to identify novel TCO-PEG-acid derivatives with enhanced properties, such as improved stability or faster reaction kinetics. anr.fr By combining miniaturized reaction formats with sensitive detection methods, thousands of potential reactions can be evaluated rapidly. anr.fr

One approach involves the use of microarrays to immobilize one of the reactants, allowing for the screening of many potential binding partners. mdpi.com This technique is instrumental in identifying new bioorthogonal functional groups and for large-scale glycomic research. mdpi.com Another HTS method, known as "sandwich immunoassay," has been developed to discover new "click" reactions by evaluating thousands of parallel reactions. anr.fr

Integration with Other Bioorthogonal Chemistries

A key advantage of the TCO-tetrazine ligation is its orthogonality to many other bioorthogonal reactions. This mutual orthogonality allows for the simultaneous labeling of multiple distinct biological targets within the same system. scispace.comresearchgate.netescholarship.org For example, the TCO-tetrazine reaction can be used in conjunction with copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistries for multiplexed imaging and labeling. nih.govnih.gov

This has been demonstrated in applications such as the four-color fluorescent labeling of cell surface proteins, where TCO-tetrazine ligation is combined with TAMM condensation and CuAAC. researchgate.netnih.govnih.gov This ability to perform multiple, non-interfering labeling reactions opens up new avenues for studying complex biological processes. universiteitleiden.nlresearchgate.net

Development of Novel TCO-PEG-acid Constructs with Enhanced Properties

Research is ongoing to develop new TCO-PEG-acid constructs with improved characteristics for various biomedical applications.

Key areas of development include:

Enhanced Stability and Reactivity: Novel TCO analogs are being designed to improve metabolic stability while maintaining fast reaction kinetics. researchgate.net For example, the development of d-TCO derivatives has led to probes with enhanced stability and reactivity for in vivo imaging. acs.org

Hydrophilicity: The PEG linker in this compound improves aqueous solubility. nih.govrsc.org Further modifications, such as the incorporation of additional polar groups, can further enhance hydrophilicity, which is crucial for in vivo applications. acs.orgrsc.org

Linker Length and Composition: The length and chemical nature of the linker can significantly impact the properties of the conjugate. rsc.orgmdpi.com Studies have shown that the distance between the TCO group and the conjugated biomolecule can affect the reaction yield. rsc.org Branched or extended PEG linkers are being explored to optimize performance in applications like antibody-drug conjugates. mdpi.comprecisepeg.com

Stimuli-Responsive Release: Novel linker technologies are being developed to enable the controlled release of payloads in response to specific triggers, such as light or changes in the microenvironment. americanpharmaceuticalreview.combiorxiv.orgaxispharm.com

Table 1: Examples of Novel TCO Constructs and Their Properties
TCO ConstructKey FeatureEnhanced PropertyPotential ApplicationCitation
d-TCO derivativesConformationally strainedExcellent reactivity and stabilityIn vivo bioorthogonal labeling nih.govacs.org
oxoTCOContains an oxygen atom in the ringEnhanced reactivity and hydrophilicityCellular imaging rsc.org
TCO-functionalized PeptoBrushesHigh degree of TCO loading on a polymer scaffoldSignificantly increased reaction ratesPretargeted nuclear imaging nih.gov
Photocaged dihydrotetrazinesLight-activatedSpatiotemporal control of reactionPhotopharmacology and precision drug delivery biorxiv.org

Outlook on the Expansion of TCO-PEG-acid Applications in Biomedical Research

The unique properties of TCO-PEG-acid and its derivatives position it for a wide range of future applications in biomedical research. The ongoing development of new constructs with tailored properties will likely expand its use in areas such as:

Pretargeted Imaging and Therapy: The fast kinetics of the TCO-tetrazine ligation are ideal for pretargeting strategies, where a TCO-modified targeting agent is administered first, followed by a tetrazine-labeled imaging or therapeutic agent. frontiersin.orgnih.govpcbiochemres.com This approach can improve image contrast and reduce off-target toxicity. pcbiochemres.com

Drug Delivery and Prodrug Activation: TCO-caged prodrugs can be designed to release their therapeutic payload upon reaction with a tetrazine trigger, offering on-demand drug activation at the target site. biorxiv.orgchinesechemsoc.org

Multimodal and Multiplexed Imaging: The orthogonality of the TCO-tetrazine reaction will continue to be exploited for multicolor and multimodal imaging, allowing for the simultaneous visualization of multiple biological targets and processes. researchgate.netnih.govresearchgate.net

Advanced Materials and Diagnostics: The ability to functionalize surfaces and nanoparticles with TCO-PEG-acid enables the development of advanced biomaterials and sensitive diagnostic platforms. escholarship.orgrsc.orgnih.gov

Continued research into the fundamental chemistry of the TCO-tetrazine ligation, coupled with innovative engineering of TCO-PEG-acid constructs, will undoubtedly lead to new and powerful tools for understanding and manipulating biological systems. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the critical parameters to validate the purity and structural integrity of TCO-PEG7-acid during synthesis?

  • Methodology : Use a combination of HPLC (≥95% purity threshold), NMR (confirming PEG spacer length and TCO/acid end-group integrity), and mass spectrometry (exact mass verification). Cross-validate results against synthetic protocols, ensuring reaction conditions (e.g., temperature, stoichiometry) are documented for reproducibility .
  • Key Metrics : Report retention time shifts in HPLC (indicative of impurities), proton integration ratios in NMR, and deviations from theoretical mass-to-charge ratios .

Q. How should researchers optimize solubility and stability of this compound in aqueous buffers for bio-conjugation studies?

  • Approach : Test solubility in PBS (pH 7.4), Tris-HCl (pH 8.0), and HEPES (pH 7.2) at concentrations ≥10 mM. Monitor stability via UV-Vis spectroscopy (absorbance at 260 nm for PEG degradation) and dynamic light scattering (aggregation analysis) over 72 hours .
  • Documentation : Include buffer composition, temperature, and storage conditions (e.g., argon atmosphere to prevent oxidation) .

Q. What analytical techniques are most reliable for quantifying this compound conjugation efficiency with biomolecules (e.g., antibodies, peptides)?

  • Protocol : Use MALDI-TOF or SDS-PAGE to confirm molecular weight shifts post-conjugation. For kinetic studies, employ fluorescence quenching assays (if using tetrazine-based partners) or HPLC-SEC to quantify unreacted species .
  • Data Interpretation : Report molar ratios (TCO:biomolecule) and reaction yields, noting deviations due to steric hindrance or PEG spacer flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound conjugation kinetics across different pH conditions?

  • Troubleshooting Framework : Apply the PICO framework:

  • Population : this compound and target biomolecule.
  • Intervention : pH variation (5.0–8.5).
  • Comparison : Reaction rates under optimal vs. suboptimal pH.
  • Outcome : Conjugation efficiency and kinetic constants (kon).
    • Resolution : Perform controlled experiments with standardized buffers, and use statistical tools (e.g., ANOVA) to identify pH-dependent outliers. Consider protonation effects on TCO reactivity .

Q. What experimental designs minimize batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

  • Strategy : Implement Quality-by-Design (QbD) principles:

  • Define critical quality attributes (CQAs): purity, solubility, endotoxin levels.
  • Use DOE (Design of Experiments) to optimize reaction parameters (e.g., PEGylation time, purification methods).
  • Validate consistency across ≥3 independent batches via orthogonal analytics (e.g., SEC-MALS for molecular weight distribution) .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s hydrodynamic radius?

  • Analysis Workflow :

Compare MD simulations (e.g., GROMACS) with DLS/NMR diffusometry data.

Adjust force field parameters to account for PEG hydration and solvent interactions.

Validate with cryo-EM or SAXS if aggregation is suspected .

  • Documentation : Report simulation conditions (temperature, solvent model) and experimental replicates to isolate systematic errors .

Q. What are the best practices for validating this compound’s stability under long-term storage for preclinical applications?

  • Protocol :

  • Store aliquots at -80°C (lyophilized vs. liquid) and test stability at 1/3/6/12-month intervals.
  • Assess functionality via in vitro tetrazine-click assays and LC-MS for degradation products (e.g., hydrolyzed TCO).
  • Use accelerated stability studies (40°C/75% RH) to model shelf life .

Data Contradiction & Reproducibility

Q. How to statistically analyze conflicting reports on this compound’s in vivo biodistribution profiles?

  • Framework : Apply FINER criteria to evaluate studies:

  • Feasible : Sample sizes ≥5 animals/group.
  • Novel : Use of dual-isotope labeling (e.g., <sup>14</sup>C-TCO + <sup>3</sup>H-PEG).
  • Ethical : Compliance with ARRIVE guidelines.
  • Relevant : Tumor-targeting efficiency vs. off-organ accumulation.
    • Resolution : Conduct meta-analysis to identify confounding variables (e.g., PEG length heterogeneity, animal models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.